molecular formula C12H17N3O4S B13271217 N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide

N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13271217
M. Wt: 299.35 g/mol
InChI Key: DFMGDRRVJMDCPI-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide (CAS 1607328-02-8) is a chemical compound with the molecular formula C 12 H 17 N 3 O 4 S and a molecular weight of 299.35 g/mol . It belongs to a class of organic molecules featuring a sulfonamide group, a functional group of significant interest in medicinal and organic chemistry . Its structure includes both a primary amine and a sulfonamide moiety, making it a versatile molecular building block for the synthesis of more complex chemical entities . As a specialized reagent, its primary research value lies in its application in heterocyclic compound synthesis and as a key intermediate in exploratory medicinal chemistry projects . Researchers utilize this compound to develop novel molecules, potentially for investigating cardiovascular and metabolic pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c13-9-12(7-3-4-8-12)14-20(18,19)11-6-2-1-5-10(11)15(16)17/h1-2,5-6,14H,3-4,7-9,13H2

InChI Key

DFMGDRRVJMDCPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction of Primary Amines with Aromatic Sulfonyl Chlorides

The classical route involves nucleophilic attack of the amine on the sulfonyl chloride, facilitated by bases like pyridine, triethylamine, or inorganic bases such as potassium carbonate. For example, Youn et al. reported a high-yield synthesis of sulfonamides using aromatic primary amines and aromatic sulfonyl chlorides with pyridine as a base at 0-25°C, achieving yields close to 100% in some cases.

Method Reagents Catalyst/Base Solvent Yield Reference
Aromatic amines + sulfonyl chloride Pyridine Pyridine Dichloromethane (DCM) Up to 100%

Catalytic and Green Chemistry Approaches

Recent advances focus on environmentally friendly catalysts and solvent-free conditions. For instance, Fe₃O₄-DIPA catalyzed sulfonamide synthesis in dichloromethane at room temperature reported yields of 98%, with catalyst recyclability. Similarly, zinc oxide nanoparticles enabled solvent-free synthesis with 95% yield, emphasizing eco-friendly protocols.

Method Reagents Catalyst Conditions Yield Reference
Fe₃O₄-DIPA catalysis Aromatic amine + sulfonyl chloride Fe₃O₄-DIPA Room temperature 98%
Nanoparticle catalysis Aromatic amine + sulfonyl chloride ZnO nanoparticles Solvent-free 95%

Synthesis via Thiol Intermediates

An alternative route involves converting thiols to sulfonyl chlorides, which then react with amines to form sulfonamides. Bahrami et al. demonstrated that aromatic thiols could be oxidized using hydrogen peroxide and zirconium chloride to produce sulfonyl chlorides with yields of 92–98%. These intermediates then react with amines under standard conditions to yield sulfonamides efficiently.

Step Reagents Conditions Yield Reference
Thiol oxidation to sulfonyl chloride H₂O₂ + ZrCl₄ Room temperature 92–98%
Sulfonamide formation Sulfonyl chloride + amine Pyridine or TEA High

Specific Strategies for N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide

The synthesis of this specific compound likely involves targeted sulfonylation of a cyclopentyl amine derivative with a nitrobenzene sulfonyl chloride or an analogous sulfonyl donor. Given the complex structure, the following methods are pertinent:

Nucleophilic Aromatic Substitution and Sulfonylation

The aromatic nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack by the amine. A typical procedure involves dissolving the amine in a polar aprotic solvent such as acetonitrile or DMSO, adding the sulfonyl chloride, and employing a base like pyridine or triethylamine to neutralize HCl formed during the reaction. Reaction temperatures are maintained around 0–25°C to prevent side reactions.

Catalytic and Microwave-Assisted Methods

Microwave irradiation can accelerate sulfonamide formation, reducing reaction times and improving yields. Catalysts such as copper or iron salts can be employed to facilitate sulfonylation, especially with less reactive amines or hindered substrates.

Literature Precedents and Adaptations

While specific literature directly describing the synthesis of this compound is limited, analogous methods involving aromatic sulfonyl chlorides and cyclopentyl amines suggest that a combination of mild heating, suitable base, and solvent choice yields optimal results.

Reaction Conditions and Optimization

Parameter Typical Range Effect Reference
Temperature 0–25°C Minimize side reactions
Solvent Dichloromethane, acetonitrile, DMSO Solubility and reactivity
Base Pyridine, TEA, potassium carbonate Neutralize HCl, activate amine
Catalyst Fe₃O₄-DIPA, ZnO nanoparticles Eco-friendly, reusable

Summary of Current Research Findings

Technique Advantages Limitations References
Nucleophilic sulfonylation Widely used, high yields Reagent and solvent toxicity
Catalytic methods Environmentally friendly, recyclable Equipment and catalyst optimization needed
Thiol-based routes Versatile, allows in-situ modifications Additional oxidation steps

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. Research indicates that compounds like N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide exhibit significant antimicrobial properties against various bacterial strains.

  • Case Study : A study demonstrated that modifications to the sulfonamide structure could enhance its efficacy against resistant strains of bacteria, suggesting potential for new antibiotic therapies .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, particularly through inhibition of chemokine receptors.

  • Research Findings : In vitro studies suggest that this compound can inhibit CXCR3 activity, making it a candidate for treating inflammatory diseases such as asthma and rheumatoid arthritis .

Cancer Treatment

Sulfonamides have also been explored for their potential in oncology. The compound may play a role in inhibiting tumor growth and angiogenesis.

  • Clinical Insights : Research indicates that sulfonamides can interfere with cancer cell proliferation and induce apoptosis, particularly in models of multiple myeloma and breast cancer .

Computational Studies

Recent computational studies have provided insights into the molecular interactions of this compound with biological targets.

  • Molecular Docking : In silico docking studies revealed strong binding affinities to specific protein targets related to inflammation and cancer pathways, supporting its therapeutic potential .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
Antimicrobial ActivityInhibition of bacterial growth
Anti-inflammatoryModulation of CXCR3 receptor activity
Cancer TreatmentInhibition of tumor growth
Molecular InteractionsStrong binding to therapeutic targets

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene moiety can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications References
N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide C₁₂H₁₇N₃O₄S 299.35 Cyclopentyl backbone, ortho-nitro group Enhanced steric bulk; electron-withdrawing nitro group may modulate reactivity
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide C₇H₁₆N₂O₂S 192.28 Cyclopropane ring, propane-sulfonamide Higher ring strain (cyclopropane) may increase reactivity; reduced steric hindrance
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride C₈H₁₂ClN₃O₄S 281.72 Para-nitro group, ethylamine side chain Altered electronic effects (para vs. ortho substitution); hydrochloride salt improves solubility
2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide C₉H₁₄N₂O₂S 214.29 Dimethylamino group, no nitro substituent Reduced electron-withdrawing effects; increased lipophilicity
(S)-N-(1-Hydroxypropan-2-yl)-2-nitrobenzenesulfonamide Hydroxyl group, stereospecific (S)-configuration Potential for hydrogen bonding; chiral center may influence biological activity
N-[1-(Aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide C₁₃H₂₇N₃O₂S 289.44 Cyclohexyl ring, piperidine substituent Increased steric bulk; piperidine may enhance membrane permeability
N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide C₁₃H₁₃N₃O₄S 307.33 Amino-methylphenyl group, ortho-nitro group Electron-donating amino group may counteract nitro’s electron withdrawal

Critical Analysis of Substituent Effects

Cycloalkane Backbone: The cyclopentyl group in the target compound provides moderate steric hindrance compared to the smaller cyclopropane in C₇H₁₆N₂O₂S () and the larger cyclohexane in C₁₃H₂₇N₃O₂S (). Cyclopropane’s high ring strain may enhance reactivity but reduce stability .

Nitro Group Position :

  • The ortho-nitro configuration in the target compound and C₁₃H₁₃N₃O₄S () introduces steric and electronic effects distinct from the para-nitro group in C₈H₁₂ClN₃O₄S (). Ortho-substitution may hinder rotational freedom and influence binding to biological targets.

Functional Group Variations: The hydroxyl group in introduces hydrogen-bonding capacity, which could enhance solubility or target affinity.

Biological Activity

N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide compound with potential biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇N₃O₄S
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : N-[1-(aminomethyl)cyclopentyl]-2-nitrobenzenesulfonamide
  • CAS Number : 1835737-18-2

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound's structure allows it to bind to specific targets, potentially inhibiting their activity. This inhibition can disrupt cellular processes, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that sulfonamide compounds like this compound can act as inhibitors of specific enzymes. For instance, studies have shown that compounds with similar structures can inhibit carbonic anhydrase and various kinases, which are crucial in cancer and inflammatory diseases .

Case Study 1: Kinase Inhibition

A study examining small molecule kinase inhibitors highlighted the potential of sulfonamide derivatives in targeting dysregulated kinase activity associated with various cancers. The findings suggest that this compound could be effective in inhibiting certain kinases involved in tumor progression .

Case Study 2: Structural Analysis

Crystal structure analysis of related sulfonamide compounds has provided insights into the binding interactions within enzyme active sites. Understanding these interactions can guide the design of more potent inhibitors based on the this compound scaffold .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₂H₁₇N₃O₄SPotential kinase inhibitor
SulfanilamideC₆H₈N₂O₃SAntimicrobial activity
AcetazolamideC₁₀H₁₁N₃O₃SCarbonic anhydrase inhibitor

Q & A

Q. What are the common synthetic methodologies for preparing N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide and its derivatives?

Answer: The synthesis typically involves sequential steps:

  • Cyclopropylation/cycloalkylation : Reacting amines with cyclopentyl derivatives to introduce the aminomethylcyclopentyl group (e.g., using reductive amination or alkylation) .
  • Sulfonamide formation : Coupling the amine intermediate with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Nitro group retention : Ensuring the nitro group remains intact during synthesis by avoiding reducing conditions until the final step .
    Characterization is achieved via ¹H/¹³C NMR , mass spectrometry (MS) , and IR spectroscopy to confirm structural integrity .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Answer:

  • Enzyme assays : Use fluorogenic or chromogenic substrates to measure inhibition of target enzymes (e.g., proteases or hydrolases). For example, monitor fluorescence quenching upon binding .
  • Dose-response curves : Determine IC₅₀ values using serial dilutions of the compound.
  • Control experiments : Compare with known inhibitors (e.g., tosylamide analogs) to validate specificity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the cyclopentyl, sulfonamide, and nitrobenzene groups. NOESY confirms stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and nitro group retention .
  • IR spectroscopy : Detects sulfonamide (-SO₂NH-) stretches (~1350–1150 cm⁻¹) and nitro (-NO₂) vibrations (~1520–1350 cm⁻¹) .

Q. What strategies mitigate stability issues during storage and handling of nitro-containing sulfonamides?

Answer:

  • Storage conditions : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or nitro group reduction .
  • Stabilizers : Add antioxidants (e.g., BHT) to aqueous solutions.
  • Purity monitoring : Use HPLC or LC-MS to track degradation over time .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve target enzyme selectivity?

Answer:

  • Structure-activity relationship (SAR) studies : Modify the cyclopentyl group (e.g., substitute with cyclohexyl or bicyclic moieties) to alter steric effects .
  • Nitro group positioning : Compare 2-nitro vs. 3-nitro isomers to assess electronic effects on enzyme binding .
  • Computational docking : Use software like AutoDock to predict binding affinities with enzyme active sites (e.g., proteases in ) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

  • Controlled replication : Reproduce experiments under identical conditions (pH, temperature, solvent) to isolate variables .
  • Orthogonal assays : Validate results using multiple techniques (e.g., SPR for binding kinetics alongside enzyme assays) .
  • Meta-analysis : Compare data across studies, focusing on substituent effects (e.g., electron-withdrawing groups on the benzene ring) .

Q. What advanced methods elucidate the bioreduction mechanism of the nitro group in this compound?

Answer:

  • Electrochemical studies : Use cyclic voltammetry to measure reduction potentials of the nitro group .
  • Metabolite profiling : Identify reduced intermediates (e.g., hydroxylamines) via LC-MS/MS in cellular models .
  • Theoretical modeling : Apply DFT calculations to predict electron transfer pathways during bioreduction .

Q. How can X-ray crystallography clarify the stereochemical configuration of the aminomethylcyclopentyl moiety?

Answer:

  • Crystal growth : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals .
  • Data refinement : Solve structures using programs like SHELX and validate with residual density maps .
  • Comparative analysis : Overlay crystal structures with computational models (e.g., Mercury CSD) to confirm stereochemistry .

Q. What methodologies assess the compound’s cytotoxicity and selectivity in cellular models?

Answer:

  • MTT/PrestoBlue assays : Quantify cell viability in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorescence-based kits.
  • Selectivity index (SI) : Calculate IC₅₀ ratios (normal cells/cancer cells) to evaluate therapeutic windows .

Q. How can researchers optimize reaction yields during scale-up synthesis?

Answer:

  • Flow chemistry : Use continuous flow reactors to improve heat/mass transfer during sulfonamide coupling .
  • Design of experiments (DoE) : Apply factorial designs to optimize parameters (temperature, stoichiometry) .
  • In-line analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .

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